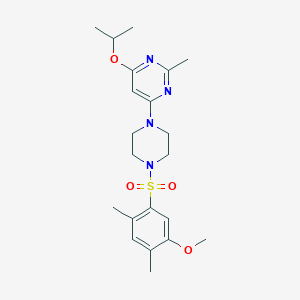
4-Isopropoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Isopropoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-Isopropoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-infective, anticancer, and neurological effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H28N4O3S. The structure includes a pyrimidine core substituted with an isopropoxy group and a sulfonyl-piperazine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. A study demonstrated that pyrimidine-based compounds could inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .
2. Antibacterial Effects
Pyrimidines have also been evaluated for their antibacterial properties. The compound's sulfonamide functionality is particularly noteworthy as sulfonamides are known for their broad-spectrum antibacterial activity. In vitro studies have reported varying degrees of antibacterial effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL .
3. Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been explored. Inhibition of AChE is significant in treating neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in managing infections caused by Helicobacter pylori. Compounds with similar structures have shown IC50 values as low as 0.63 µM for AChE inhibition .
Case Studies
Several case studies have highlighted the biological activities of pyrimidine derivatives:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal synthesized a series of pyrimidine derivatives and evaluated their anticancer activities against human cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability, suggesting potential as therapeutic agents .
Case Study 2: Antibacterial Activity
In another investigation, the antibacterial properties of pyrimidine derivatives were assessed against multi-drug resistant bacterial strains. The study found that specific compounds exhibited potent activity with MIC values significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant infections .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Mechanism | Efficacy (IC50/MIC) |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest | IC50 values < 10 µM |
| Antibacterial | Inhibition of bacterial growth | MIC values 4–8 μg/mL |
| Enzyme Inhibition | AChE and urease inhibition | IC50 as low as 0.63 µM |
Eigenschaften
IUPAC Name |
4-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-14(2)29-21-13-20(22-17(5)23-21)24-7-9-25(10-8-24)30(26,27)19-12-18(28-6)15(3)11-16(19)4/h11-14H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCHGPXBLZUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














